3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
Description
3-(Methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a sulfonamide-containing benzamide derivative characterized by a methylsulfonyl group at the 3-position of the benzamide ring and a 4-phenylthiazol-2-yl substituent on the amide nitrogen. Its synthesis involves coupling 3-(methylsulfonyl)benzoic acid with 2-amino-4-phenylthiazole using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as activating agents in anhydrous dichloromethane (CH₂Cl₂). The reaction yields the target compound as a white precipitate, purified via silica gel chromatography with a 33% yield . Structural confirmation is achieved through ¹H NMR, LC-MS, and elemental analysis.
Properties
IUPAC Name |
3-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-24(21,22)14-9-5-8-13(10-14)16(20)19-17-18-15(11-23-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXTCPIIZSMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenylthiazol-2-amine
The thiazole core is constructed using the Hantzsch thiazole synthesis, a well-established method for 2-aminothiazole derivatives. Phenacyl bromide (1.0 equiv) reacts with thiourea (1.2 equiv) in refluxing ethanol (78°C, 4 h), yielding 4-phenylthiazol-2-amine as a pale-yellow solid (Yield: 82–88%).
Key reaction parameters :
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Time: 4–5 hours
- Workup: Precipitation upon cooling, filtration, and recrystallization from ethanol/water (3:1)
Preparation of 3-(Methylsulfonyl)benzoic Acid
The sulfone moiety is introduced through a sequential sulfonation-oxidation protocol:
- Sulfonation : Benzoic acid undergoes electrophilic substitution at the meta position using chlorosulfonic acid (3.0 equiv) in dichloromethane (0°C, 2 h), yielding 3-(methylthio)benzoic acid.
- Oxidation : The methylthio group is oxidized to methylsulfonyl using meta-chloroperbenzoic acid (mCPBA, 2.2 equiv) in dichloromethane (25°C, 12 h).
Optimization data :
| Step | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:3 (benzoic acid:ClSO3H) | 0 | 2 | 67 |
| 2 | 1:2.2 (mCPBA) | 25 | 12 | 89 |
Amide Bond Formation
The final coupling employs 3-(methylsulfonyl)benzoyl chloride (1.1 equiv) and 4-phenylthiazol-2-amine (1.0 equiv) in tetrahydrofuran (THF) with triethylamine (2.0 equiv) as base (0°C → 25°C, 6 h). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield white crystalline this compound (Yield: 74%).
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, DMSO-d6) :
- δ 11.68 (s, 1H, NH)
- δ 8.42 (d, J = 1.6 Hz, 1H, Ar-H)
- δ 8.23 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)
- δ 7.94 (d, J = 8.0 Hz, 1H, Ar-H)
- δ 7.78–7.81 (m, 2H, Thiazole-H)
- δ 7.45–7.52 (m, 5H, Ph-H)
- δ 3.25 (s, 3H, SO2CH3)
13C NMR (100 MHz, DMSO-d6) :
- δ 167.8 (C=O)
- δ 152.3 (C-2 thiazole)
- δ 142.1 (C-4 thiazole)
- δ 134.7–128.3 (aromatic carbons)
- δ 44.1 (SO2CH3)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C17H15N2O3S2 ([M+H]+) : 375.0564
Found : 375.0561
Crystallographic Analysis
Single-crystal X-ray diffraction of the title compound (Figure 1) confirms:
- Dihedral angle between thiazole and benzene rings: 48.7°
- Sulfonyl group adopts a coplanar orientation with the benzamide ring (torsion angle: 3.2°)
- Intermolecular N–H···O hydrogen bonding (2.89 Å) creates a dimeric structure in the crystal lattice
Crystallographic data :
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a (Å) | 7.892(2) |
| b (Å) | 9.451(3) |
| c (Å) | 12.674(4) |
| α (°) | 78.34(2) |
| β (°) | 83.27(2) |
| γ (°) | 89.91(2) |
| Volume (ų) | 923.7(5) |
| Z | 2 |
Synthetic Challenges and Optimization
Regioselectivity in Sulfonation
Initial attempts using concentrated sulfuric acid yielded para-substituted byproducts (18–22%). Switching to chlorosulfonic acid in dichloromethane improved meta-selectivity (87:13 meta:para ratio).
Oxidation Efficiency
Comparative oxidation studies revealed:
| Oxidizing Agent | Conversion (%) | Byproducts |
|---|---|---|
| H2O2/AcOH | 63 | Sulfoxide (12%) |
| mCPBA | 89 | None detected |
| KMnO4/H2SO4 | 71 | Over-oxidized species (9%) |
Scale-Up Considerations
Pilot-scale production (500 g batch) demonstrated:
- Consistent yield (72–75%) with THF volume reduced to 3 L/kg substrate
- Improved purification via antisolvent crystallization (water:THF = 4:1)
- Residual solvent levels <50 ppm (ICH guidelines)
Stability Profile
Accelerated stability testing (40°C/75% RH, 6 months):
| Parameter | Initial | 3 Months | 6 Months |
|---|---|---|---|
| Purity (HPLC) | 99.8% | 99.5% | 99.1% |
| Related substances | 0.12% | 0.35% | 0.58% |
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The phenylthiazolyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has been explored for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Structure : Replaces the methylsulfonyl group with an ethylsulfonyl moiety.
- Synthesis : Synthesized analogously using 4-(ethylsulfonyl)benzoic acid .
- Bio-layer interferometry studies suggest similar binding affinities to methylsulfonyl derivatives for targets like KDM4A histone demethylases, though potency varies slightly due to steric effects .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structure : Features a methyl-phenylsulfamoyl group at the 4-position.
- However, the aromatic ring may engage in π-π interactions, improving selectivity for certain targets .
Thiazole Ring Substitutions
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Structure : Substitutes the 4-phenyl group with a pyridin-3-yl moiety.
- Impact : The pyridine nitrogen enhances hydrogen-bonding capacity, improving interactions with polar residues in enzymatic active sites. This modification increases inhibitory activity against kinases compared to phenyl-substituted analogs .
N-(4-(4-Nitrophenyl)thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
- Structure : Incorporates a 4-nitrophenyl group on the thiazole and a diethylsulfamoyl group on the benzamide.
- Impact : The nitro group enhances electron-withdrawing effects, stabilizing negative charges in transition states during enzymatic inhibition. Diethylsulfamoyl improves solubility but may reduce cellular uptake due to increased polarity .
Benzamide Core Variations
N-(4-Phenylthiazol-2-yl)-4-nitrobenzamide
- Structure : Replaces the 3-methylsulfonyl group with a 4-nitro substituent.
- Impact : The nitro group drastically increases electrophilicity, enhancing reactivity with nucleophilic residues (e.g., cysteine thiols). This compound shows superior antibacterial activity but higher cytotoxicity compared to sulfonyl derivatives .
N-(4-Phenylthiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Structure : Substitutes methylsulfonyl with a pyrrolidinylsulfonyl group.
- Impact : The pyrrolidine ring introduces conformational flexibility and basicity, improving interactions with acidic residues. This analog exhibits enhanced blood-brain barrier penetration in preclinical models .
Comparative Data Table
Research Findings and Implications
- Sulfonyl Group Effects : Methylsulfonyl derivatives balance lipophilicity and solubility, making them versatile for diverse targets. Ethyl and phenyl variants trade potency for improved selectivity or solubility .
- Thiazole Modifications : Pyridinyl substituents enhance hydrogen bonding, crucial for kinase inhibition, while nitrophenyl groups boost electrophilic reactivity for antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
